1-Azabicyclo[3.3.1]nonan-4-ol is classified as a bicyclic amine and can be further categorized within the broader family of azabicycloalkanes. Its structural formula can be represented as CHNO, indicating it contains nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
The synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol typically involves several methods, including:
The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-ol features a bicyclic framework consisting of a nitrogen atom incorporated into a nonane ring system:
1-Azabicyclo[3.3.1]nonan-4-ol participates in various chemical reactions:
The mechanism of action for 1-Azabicyclo[3.3.1]nonan-4-ol primarily revolves around its interaction with biological targets:
The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-4-ol include:
The applications of 1-Azabicyclo[3.3.1]nonan-4-ol are diverse:
Osmium tetroxide (OsO₄) serves as a pivotal reagent for the cis-dihydroxylation of alkenes, enabling precise stereocontrol in the synthesis of 1-azabicyclo[3.3.1]nonane scaffolds. This method was instrumental in converting the enamine intermediate 6 (5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene) into the 4-hydroxy derivative 3a (5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol). The reaction proceeds under mild conditions, preserving the integrity of the bicyclic framework while introducing the C4-hydroxyl group with syn stereoselectivity [9]. Key advantages include:
A critical limitation arose when alternative routes inadvertently generated pyrrolidine variants (e.g., 5, 3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol) due to competitive aziridinium ion formation. This side reaction underscores the sensitivity of the bicyclic system to ring-contraction pathways under acidic conditions [9].
Table 1: Synthetic Routes to 1-Azabicyclo[3.3.1]nonan-4-ol Derivatives
Method | Starting Material | Key Reagent | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
OsO₄ oxidation | Enamine 6 | OsO₄ | 3a (4-hydroxy derivative) | 65–78 | syn (C4/C5) |
Reductive amination | 9-Azabicyclo[3.3.1]nonan-3-one | NaBH₄ | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 89 | endo preference |
Aziridinium expansion | 2-(4-Tosyloxybutyl)aziridine | NaOH (reflux) | Azepane 6j | 82 | Regiospecific |
Stereoselective synthesis of 1-azabicyclo[3.3.1]nonan-4-ol hinges on two strategic approaches: catalyst-controlled reductions and stereospecific ring expansions. The reduction of 9-azabicyclo[3.3.1]nonan-3-one (3) with NaBH₄ yields predominantly the endo-3-ol isomer (4), attributed to steric bias in the bicyclic system. This preference facilitates access to the endo-configured alcohol, a precursor to N-oxyl catalysts like ABNO [4] [10].
For C4-functionalized derivatives, stereochemical inversion is achieved via Mitsunobu reactions or displacement of activated intermediates. For example, the C4α-OH epimer 4a was synthesized from 3a through an SN₂-type inversion, demonstrating that minor stereochemical alterations significantly impact opioid receptor affinity. X-ray crystallography confirmed the absolute configuration of these epimers as (1R,4R,5R) for 3b and (1S,4R,5S) for 4b, validating the stereochemical assignments [6] [9].
Aziridinium ions serve as key intermediates for ring-expanded products but pose significant stability challenges. The base-induced cyclization of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butyl tosylate (2) generates the strained 1-azoniabicyclo[4.1.0]heptane tosylate (4). This intermediate is prone to rapid hydrolysis or oligomerization, limiting its synthetic utility [2] [8].
Mitigation strategies include:
Table 2: Aziridinium Ion Stability and Ring-Opening Outcomes
Precursor | Conditions | Aziridinium Ion | Nucleophile | Product | Yield (%) |
---|---|---|---|---|---|
Tosylate 2 | CD₃CN, 24 h, RT | 4 (n=2) | None | Degradation | – |
Tosylate 2 | CD₃CN, NaCN, RT | 4 (in situ) | CN⁻ | Piperidine 5f | 75 |
Alcohol 1 | H₂SO₄, 100°C | Undetected | H₂O | Pyrrolidine byproduct | 68 |
N-Substitution significantly modulates the synthetic accessibility and physicochemical properties of 1-azabicyclo[3.3.1]nonan-4-ol derivatives. N-Methyl derivatives are typically synthesized via:
In contrast, N-phenethyl derivatives require alkylation with phenethyl bromide under basic conditions or reductive amination with phenethylaldehyde. The bulky phenethyl group introduces steric constraints during cyclization, often reducing yields by 15–20% compared to N-methyl analogues [6] [9].
Pharmacological profiling reveals stark contrasts:
Table 3: Impact of N-Substitution on Opioid Receptor Affinity
Compound | Substituents | N-Group | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
---|---|---|---|---|---|
7b | C7α-Me | Methyl | 4.92 ± 0.37 | 721 ± 45 | 146 |
8b | C7α-Me | Phenethyl | 7.2 ± 0.4 | 260 ± 28 | 36 |
11a | C7β-OH | Methyl | 22 ± 2.4 | 1,961 ± 220 | 89 |
11b | C7β-OH | Phenethyl | 10.4 ± 1.8 | 876 ± 87 | 84 |
Concluding RemarksSynthetic access to 1-azabicyclo[3.3.1]nonan-4-ol relies on orchestrated methodologies balancing stereocontrol and intermediate stability. Osmium-mediated oxidations and stereoselective reductions provide reliable pathways to the core scaffold, while aziridinium chemistry demands precise optimization to avert undesired ring contractions. The divergent biological and catalytic profiles of N-methyl versus N-phenethyl derivatives highlight the critical role of N-substituent design in application-specific tailoring. Future directions include photo- or electrocatalytic variants of ABNO syntheses and enantioselective aziridinium ring expansions.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: